molecular formula C17H18N8O2 B10911042 methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

Cat. No.: B10911042
M. Wt: 366.4 g/mol
InChI Key: RIZSJKHDYCIQSR-UHFFFAOYSA-N
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Description

Methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method involves the reaction of 3,5-dimethylpyrazole with formaldehyde and subsequent cyclization with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple pyrazole rings allow it to form stable complexes with metal ions and other biomolecules, thereby modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate stands out due to its multiple pyrazole rings, which enhance its chemical stability and reactivity. This unique structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C17H18N8O2

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C17H18N8O2/c1-22-9-12(7-18-22)15-6-16(13-8-19-23(2)10-13)25(21-15)11-24-5-4-14(20-24)17(26)27-3/h4-10H,11H2,1-3H3

InChI Key

RIZSJKHDYCIQSR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2CN3C=CC(=N3)C(=O)OC)C4=CN(N=C4)C

Origin of Product

United States

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